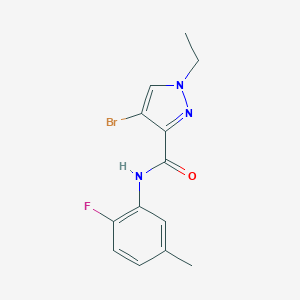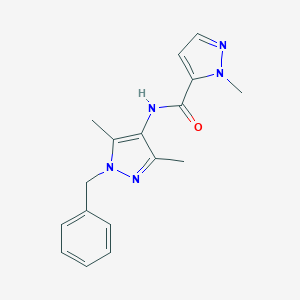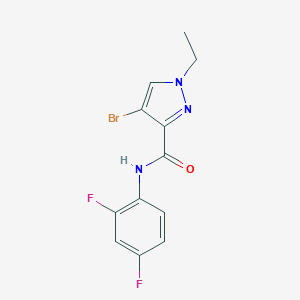![molecular formula C21H17BrN2O4 B280217 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as BFCN, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal research.
Mecanismo De Acción
The mechanism of action of 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase IIα, an enzyme that is necessary for DNA replication and cell division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of certain enzymes, as mentioned above. Physiologically, it has been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potential as an anti-cancer agent. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research involving 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to further explore its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to investigate its potential in other areas of medicine, such as in the treatment of infectious diseases. Additionally, further research is needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.
In conclusion, this compound is a chemical compound with potential applications in medicinal research, particularly in the treatment of cancer. Its mechanism of action involves the inhibition of certain enzymes and induction of apoptosis in cancer cells. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that includes the reaction of 4-bromophenol with 2,3-epoxypropyl methacrylate, followed by the reaction with furan-2-carbaldehyde, and then with malononitrile. The final step involves the reaction with hydrazine hydrate and ammonium acetate to produce this compound.
Aplicaciones Científicas De Investigación
2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have potential applications in medicinal research, particularly in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells.
Propiedades
Fórmula molecular |
C21H17BrN2O4 |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C21H17BrN2O4/c22-12-4-6-13(7-5-12)26-11-14-8-9-18(27-14)19-15(10-23)21(24)28-17-3-1-2-16(25)20(17)19/h4-9,19H,1-3,11,24H2 |
Clave InChI |
JKFONNNYDKXPMF-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)


![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
